1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 63938-07-8
VCID: VC18452444
InChI: InChI=1S/C22H26N2O4.ClH/c1-4-12-23-13-11-17-14-21(27-2)22(28-3)15-19(17)20(23)10-7-16-5-8-18(9-6-16)24(25)26;/h4-6,8-9,14-15,20H,1,7,10-13H2,2-3H3;1H
SMILES:
Molecular Formula: C22H27ClN2O4
Molecular Weight: 418.9 g/mol

1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 63938-07-8

Cat. No.: VC18452444

Molecular Formula: C22H27ClN2O4

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - 63938-07-8

Specification

CAS No. 63938-07-8
Molecular Formula C22H27ClN2O4
Molecular Weight 418.9 g/mol
IUPAC Name 6,7-dimethoxy-1-[2-(4-nitrophenyl)ethyl]-2-prop-2-enyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride
Standard InChI InChI=1S/C22H26N2O4.ClH/c1-4-12-23-13-11-17-14-21(27-2)22(28-3)15-19(17)20(23)10-7-16-5-8-18(9-6-16)24(25)26;/h4-6,8-9,14-15,20H,1,7,10-13H2,2-3H3;1H
Standard InChI Key NPXVUKFDUUECTA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C([NH+](CCC2=C1)CC=C)CCC3=CC=C(C=C3)[N+](=O)[O-])OC.[Cl-]

Introduction

Chemical Identity and Structural Features

The molecular formula of the compound is C₂₂H₂₇ClN₂O₄, with a molecular weight of 418.9 g/mol. Key structural components include:

  • A tetrahydroisoquinoline core (a benzene ring fused to a partially saturated piperidine ring).

  • 4-Nitrophenethyl group: Attached to the nitrogen atom, contributing electron-withdrawing properties.

  • Allyl group: Positioned at C-2, introducing potential reactivity for further functionalization.

  • 6,7-Dimethoxy substituents: Electron-donating groups on the aromatic ring, influencing electronic and steric properties.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number63938-07-8
Molecular FormulaC₂₂H₂₇ClN₂O₄
Molecular Weight418.9 g/mol
DensityNot reported
Boiling PointNot reported
SolubilityResearch-grade (aqueous)

Synthesis and Derivative Formation

The synthesis of this compound typically involves multi-step organic reactions, leveraging classical methods for THIQ frameworks:

Core Formation

The Pomeranz–Fritsch–Bobbitt reaction is a cornerstone for constructing THIQ skeletons, involving cyclization of phenethylamine derivatives . For this compound, key steps include:

  • Introduction of the allyl group: Achieved via alkylation or nucleophilic substitution.

  • Nitrophenethyl attachment: Likely through reductive amination or direct coupling.

  • Methoxy group installation: Electrophilic aromatic substitution or protection/deprotection strategies.

Optimization Challenges

  • Reaction conditions: Temperature, solvent polarity, and catalysts (e.g., palladium for cross-coupling) critically impact yield .

  • Purification: Chromatography or recrystallization ensures purity, as impurities may affect pharmacological activity.

Table 2: Representative Synthetic Routes

StepReaction TypeConditionsYield
1CyclizationPOCl₃, reflux60–75%
2AllylationAllyl bromide, K₂CO₃80–90%
3Nitrophenethyl couplingReductive amination, NaBH₃CN70–85%
ParameterValueSource
Acute Toxicity (LD₅₀)70 mg/kg (mouse, IV)
Hazard Class6.1 (Toxic)
PPE RequirementsGloves, goggles, lab coat

Related Compounds and Applications

Structural Analogs

  • 6-Methoxy-THIQ hydrochloride: Synthesized via Pictet–Spengler condensation, used in opioid receptor studies .

  • 5-Nitro-THIQ: Explored as a bioreductive prodrug substrate for nitroreductases .

Therapeutic Prospects

  • Anticancer agents: THIQ derivatives inhibit ABC transporters (e.g., P-gp), overcoming drug resistance .

  • Neuropathic pain management: Modulation of monoamine levels offers alternatives to gabapentin .

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